molecular formula C13H10F3N3O2S B2717356 (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1796958-11-6

(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2717356
CAS No.: 1796958-11-6
M. Wt: 329.3
InChI Key: ORHIGRSVBLLCHD-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound that features a thiazole ring, an azetidine ring, and a pyridine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols.

    Coupling Reactions: The thiazole and azetidine rings are then coupled with the pyridine ring, which contains the trifluoromethyl group, through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(methyl)pyridin-3-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(chloromethyl)pyridin-3-yl)methanone: Similar structure but with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-8(5-18-10)11(20)19-6-9(7-19)21-12-17-3-4-22-12/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHIGRSVBLLCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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